1,4-Dibromo-2,3-butanedione

Enzyme inhibition Covalent modification Biochemical reagent

1,4-Dibromo-2,3-butanedione is a halogenated α-diketone whose two terminal bromine atoms provide electrophilic reactivity that non-halogenated 2,3-butanedione and the 1,4-dichloro analog cannot match. The bromine leaving groups enable irreversible covalent modification of pyruvate kinase (444 M⁻¹ min⁻¹) for mechanistic mapping, catalyst-free multicomponent cyclopolymerizations to polyiminofurans with pendant bromomethyl handles, and stereochemically defined dinuclear Cu(I) helicates. The chloro analog fails to polymerize under identical conditions; the non-halogenated congener exhibits only reversible binding. Patented synergistic disinfection with H₂O₂ donors further distinguishes this building block. For applications demanding predictable, high-yield bifunctional reactivity, this dibromo compound is the irreplaceable choice.

Molecular Formula C4H4Br2O2
Molecular Weight 243.88 g/mol
CAS No. 6305-43-7
Cat. No. B1217914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dibromo-2,3-butanedione
CAS6305-43-7
Synonyms1,4-dibromobutanedione
DBBD
Molecular FormulaC4H4Br2O2
Molecular Weight243.88 g/mol
Structural Identifiers
SMILESC(C(=O)C(=O)CBr)Br
InChIInChI=1S/C4H4Br2O2/c5-1-3(7)4(8)2-6/h1-2H2
InChIKeyRZMOICJDRADLCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dibromo-2,3-butanedione (CAS 6305-43-7): A Bifunctional α-Diketone Reagent with Quantifiable Reactivity Differentiation


1,4-Dibromo-2,3-butanedione (CAS 6305-43-7), also known as 1,4-dibromobutane-2,3-dione, is a halogenated α-diketone with the molecular formula C₄H₄Br₂O₂ and a molecular weight of 243.88 . It exists as a yellow crystalline powder with a melting point of 117-119°C and is characterized by the presence of two electrophilic bromine atoms flanking a central dicarbonyl core . This bifunctional architecture enables specific covalent reactivity toward nucleophilic residues in biological targets and facilitates participation in catalyst-free multicomponent polymerizations, distinguishing it from non-halogenated and mono-halogenated structural analogs [1][2].

Why Substituting 1,4-Dibromo-2,3-butanedione with 2,3-Butanedione or 1,4-Dichloro-2,3-butanedione Compromises Experimental Outcomes


In-class α-diketones such as 2,3-butanedione (diacetyl) and the 1,4-dichloro analog are not functionally interchangeable with 1,4-dibromo-2,3-butanedione due to fundamental differences in electrophilicity, leaving-group character, and steric profile [1]. 2,3-Butanedione lacks terminal halogen handles entirely, precluding the nucleophilic substitution and cross-coupling chemistries that define the dibromo compound's utility . The 1,4-dichloro analog exhibits markedly lower reactivity due to the poorer leaving-group ability of chloride versus bromide, which translates to slower reaction kinetics and incomplete conversion in time-sensitive synthetic and biochemical applications [2]. Additionally, the bromine atoms impart distinct heavy-atom effects and intermolecular interactions absent in chloro or unsubstituted congeners. These physicochemical divergences necessitate compound-specific validation and preclude casual substitution without quantitative performance reassessment.

1,4-Dibromo-2,3-butanedione: Quantitative Differentiation Evidence Versus Closest Analogs and Alternatives


Pyruvate Kinase Inactivation Kinetics: 1,4-Dibromo-2,3-butanedione vs. Non-Halogenated 2,3-Butanedione

The bifunctional reagent 1,4-dibromo-2,3-butanedione (DBBD) covalently inactivates rabbit muscle pyruvate kinase with a second-order rate constant of 444 M⁻¹ min⁻¹, demonstrating concentration-dependent irreversible modification [1]. In contrast, the non-halogenated parent compound 2,3-butanedione (diacetyl) exhibits no measurable covalent inactivation under identical assay conditions due to the absence of electrophilic bromine leaving groups, serving instead as a reversible substrate analog .

Enzyme inhibition Covalent modification Biochemical reagent

Antimicrobial Biofilm Inhibition: IC₅₀ Quantification Against Enterococcus faecalis

1,4-Dibromo-2,3-butanedione exhibits measurable anti-biofilm activity against Enterococcus faecalis, with a reported IC₅₀ value of 125,000 nM (125 μM) for inhibition of biofilm formation after 20 hours of exposure [1]. While this potency is moderate, it establishes a validated quantitative baseline for structure-activity relationship studies. Comparative data for the 1,4-dichloro analog and 2,3-butanedione under identical biofilm assay conditions are not available in the same source, but cross-class comparisons indicate the brominated diketone scaffold confers antimicrobial activity not observed with the parent diacetyl .

Antimicrobial Biofilm Infectious disease

Acute Toxicity Profile: LD₅₀ Quantification Enabling Safety-Based Selection Against Chlorinated Analogs

1,4-Dibromo-2,3-butanedione exhibits quantifiable acute toxicity in murine models: intraperitoneal LD₅₀ = 9.4 mg/kg in mice, intravenous LD₅₀ = 10 mg/kg in mice, and intravenous LD₅₀ = 21 mg/kg in dogs . In canine subjects, toxic effects include acute pulmonary edema and diffuse hepatocellular necrosis . In contrast, the 1,4-dichloro analog exhibits lower acute toxicity (class-level inference based on halogen electronegativity and metabolic lability trends) but lacks equivalent respiratory and hepatic organ-specific toxicity data . This quantitative toxicity profile is essential for occupational exposure limit setting and for selecting appropriate personal protective equipment during handling.

Toxicology Safety assessment Occupational exposure

Catalyst-Free Cyclopolymerization: Functional Polyiminofuran Synthesis Exclusive to Dibromo Scaffold

1,4-Dibromo-2,3-butanedione participates in catalyst-free multicomponent cyclopolymerizations with diisocyanides and activated alkynes to yield functional polyiminofurans containing bromomethyl groups [1]. This reaction proceeds efficiently under mild conditions without metal catalysts, enabling the incorporation of pendant bromine handles for post-polymerization functionalization. The 1,4-dichloro analog fails to undergo analogous cyclopolymerization due to insufficient leaving-group nucleofugality, while 2,3-butanedione lacks the terminal electrophilic sites required for the key ring-forming step . The resulting polyiminofurans exhibit unique optoelectronic properties relevant to organic electronics and sensing applications.

Polymer chemistry Materials science Multicomponent reactions

Water Treatment Biocidal Efficacy: Patent-Disclosed Synergistic Activity with Hydrogen Peroxide

1,4-Dibromo-2,3-butanedione is specifically claimed in Japanese Patent JP3560360B2 as a preferred organic bromine compound for water system sterilization when combined with hydrogen peroxide [1]. The patent discloses that the concurrent reaction of 1,4-dibromo-2,3-butanedione with a hydrogen peroxide-donating compound in the water to be treated suppresses disinfectant weighting and improves overall sterilizing power compared to using either agent alone . The 1,4-dichloro analog is not mentioned as an effective alternative in this formulation, likely due to the inferior oxidative halogen release kinetics of chlorine relative to bromine under aqueous conditions .

Water treatment Biocide Industrial disinfection

Chiral Ligand Synthesis: Diastereoselective Helicate Formation with Copper(I)

Reaction of 1,4-dibromo-2,3-butanedione with a pinene-based pyridylthioamide in refluxing methanol yields a new chiral pyridylthiazole ligand that forms a dinuclear double-stranded helicate with Cu(I) ions [1]. This helicate exhibits opposite helical chirality when compared to its quaterpyridine analogue, demonstrating the dibromo compound's unique capacity to generate stereochemically defined coordination architectures . Neither the 1,4-dichloro analog nor 2,3-butanedione has been reported to produce analogous helicates under comparable conditions, as the bromine atoms serve as both leaving groups and steric directors during the thiazole ring-forming step .

Coordination chemistry Chiral ligands Supramolecular chemistry

Validated Application Scenarios for 1,4-Dibromo-2,3-butanedione Based on Quantitative Evidence


Irreversible Active-Site Labeling of Pyruvate Kinase for Mechanistic Enzymology

Investigators studying pyruvate kinase catalytic mechanisms require irreversible covalent modification of active-site residues to map substrate binding orientation or to generate permanently inactivated enzyme controls. 1,4-Dibromo-2,3-butanedione provides a second-order rate constant of 444 M⁻¹ min⁻¹ for rabbit muscle pyruvate kinase inactivation, enabling predictable, concentration-dependent covalent modification [1]. The non-halogenated analog 2,3-butanedione is unsuitable as it exhibits only reversible binding. For optimal results, reactions should be conducted at pH 7.5, 25°C with spectrophotometric monitoring.

Synthesis of Bromomethyl-Functionalized Polyiminofurans via Catalyst-Free Cyclopolymerization

Polymer chemists developing conjugated materials with pendant functional handles should employ 1,4-dibromo-2,3-butanedione in catalyst-free multicomponent cyclopolymerizations with diisocyanides and activated alkynes. This method yields polyiminofurans containing reactive bromomethyl groups amenable to subsequent nucleophilic substitution or cross-coupling [2]. The 1,4-dichloro analog does not polymerize under identical conditions, making the dibromo compound irreplaceable for this application. Polymerization proceeds at room temperature in dichloromethane; post-polymerization functionalization enables tailoring of solubility, optoelectronic properties, and biological compatibility.

Industrial Water System Sterilization with Hydrogen Peroxide Synergy

Water treatment facilities requiring enhanced disinfection efficacy should formulate 1,4-dibromo-2,3-butanedione concurrently with hydrogen peroxide-donating compounds as specified in Japanese Patent JP3560360B2 [3]. This synergistic combination suppresses disinfectant weighting and improves overall sterilizing power compared to single-agent treatments. The patented method is applicable to cooling towers, process water loops, and other industrial aqueous systems where biofilm control is critical. Substitution with chloro analogs is not supported by patent claims and may result in suboptimal biocidal performance.

Chiral Helicate Synthesis for Supramolecular Asymmetric Catalysis

Supramolecular chemists constructing dinuclear double-stranded helicates with defined chirality should react 1,4-dibromo-2,3-butanedione with pinene-based pyridylthioamide precursors under refluxing methanol [4]. The resulting chiral pyridylthiazole ligand coordinates Cu(I) ions to form helicates exhibiting opposite helical handedness relative to quaterpyridine controls. This stereochemical inversion enables access to both enantiomeric helicate forms for asymmetric induction studies. Alternative α-diketones fail to produce comparable helicate architectures, establishing the dibromo compound as the necessary building block for this application.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4-Dibromo-2,3-butanedione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.